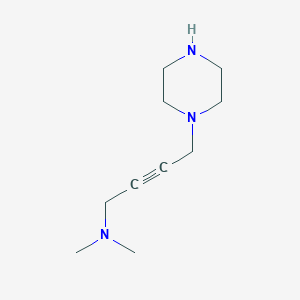
N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(piperazin-1-yl)but-2-yn-1-amine is a chemical compound with a complex structure that includes a piperazine ring and a but-2-yn-1-amine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and but-2-yn-1-amine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a Schiff base followed by reduction. The process requires specific conditions such as controlled temperature and the presence of a reducing agent.
Industrial Production Methods: On an industrial scale, the compound is synthesized through a multi-step process involving the reaction of piperazine with but-2-yn-1-amine under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in various medical applications. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes and receptors.
Comparison with Similar Compounds
Piperazine derivatives
But-2-yn-1-amine derivatives
Other piperazinyl compounds
This compound's versatility and potential make it a valuable subject of study in both academic and industrial research.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
CAS No. |
56655-73-3 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H19N3/c1-12(2)7-3-4-8-13-9-5-11-6-10-13/h11H,5-10H2,1-2H3 |
InChI Key |
ZROREGNEXKZZGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















